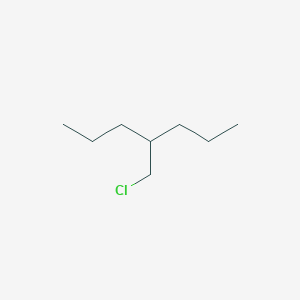

4-(Chloromethyl)-heptane

説明

4-(Chloromethyl)-heptane (C8H17Cl) is a branched aliphatic chloroalkane with a chloromethyl group (-CH2Cl) attached to the fourth carbon of a seven-carbon chain. This compound is part of a broader class of halogenated hydrocarbons, which are critical intermediates in organic synthesis, particularly in nucleophilic substitution reactions and as alkylating agents.

The compound’s structural isomerism and steric effects influence its reactivity and physical properties. For instance, the position of the chloromethyl group affects boiling points, solubility, and stability. Safety considerations are paramount, as chlorinated alkanes are generally flammable and toxic, requiring strict handling protocols .

特性

分子式 |

C8H17Cl |

|---|---|

分子量 |

148.67 g/mol |

IUPAC名 |

4-(chloromethyl)heptane |

InChI |

InChI=1S/C8H17Cl/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 |

InChIキー |

PJFVQKKKKWEEIF-UHFFFAOYSA-N |

正規SMILES |

CCCC(CCC)CCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(Chloromethyl)-heptane typically involves the chlorination of heptane. One common method is the free radical chlorination, where heptane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction can be represented as follows:

C7H16+Cl2→C7H15Cl+HCl

In this reaction, chlorine radicals replace hydrogen atoms in the heptane molecule, resulting in the formation of 4-(Chloromethyl)-heptane.

Industrial Production Methods:

Industrial production of 4-(Chloromethyl)-heptane may involve continuous flow reactors where heptane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and pressure. The reaction mixture is then subjected to separation processes to isolate the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group in 4-(Chloromethyl)-heptane undergoes Sₙ2 mechanisms due to its primary alkyl halide configuration. Key reactions include:

Hydrolysis to Alcohols

Reaction with aqueous hydroxide ions (e.g., NaOH) yields 4-(hydroxymethyl)-heptane:

This reaction proceeds via a bimolecular transition state, with inversion of configuration at the carbon center.

Amine Alkylation

Treatment with ammonia or primary amines generates secondary or tertiary amines:

Zinc chloride (ZnCl₂) is often used as a catalyst to enhance reactivity.

Key Reagents and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydrolysis | NaOH/H₂O | Reflux, 6–8 hours |

| Amine Alkylation | NH₃, ZnCl₂ | 60–80°C, anhydrous |

Photoredox-Catalyzed Radical Coupling

Recent studies demonstrate the utility of 4-(Chloromethyl)-heptane derivatives in radical cross-coupling reactions under photoredox conditions :

Reaction with Quinoxalinones

Using Ir(PPy)₃ as a photocatalyst, the compound couples with quinoxalinones at the C7 position:

Mechanistic Steps :

-

Single Electron Transfer (SET) : Ir(PPy)₃* oxidizes the substrate, generating a benzyl-type radical.

-

Radical Addition : The radical adds to the imine carbon of the quinoxalinone.

-

Hydride Shift : A 1,2-hydride shift stabilizes the intermediate.

-

Deprotonation : Forms the final coupled product.

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | Ir(PPy)₃ | 56 |

| Solvent | MeCN | 56 |

| Light Source | 455 nm LEDs | 56 |

| Time | 30 minutes | 56 |

Radical trapping experiments with TEMPO suppressed product formation, confirming the radical pathway .

Thermochemical Isomerization

Gas-phase isomerization studies reveal minor enthalpy changes:

This suggests limited thermodynamic driving force for positional isomerization under standard conditions.

Elimination Reactions

Under strong bases (e.g., KOtBu), 4-(Chloromethyl)-heptane undergoes dehydrohalogenation to form alkenes:

The reaction favors Zaitsev products, though specific yields require further characterization.

科学的研究の応用

4-(Chloromethyl)-heptane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It can be used in the modification of polymers to introduce chlorine functionalities, enhancing the material properties.

Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.

作用機序

The mechanism of action of 4-(Chloromethyl)-heptane in chemical reactions involves the reactivity of the chloromethyl group. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, thus susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom.

類似化合物との比較

(a) 3-(Chloromethyl)-heptane (CAS 123-04-6)

(b) 4-Chloro-4-methylheptane (CAS 61764-94-1)

(c) 4-(Chloromethyl)-2,4-dimethylheptane (CAS 1491212-50-0)

- Molecular Formula : C10H21Cl

- Structure : Additional methyl groups at C2 and C4 introduce branching, lowering boiling points and solubility in polar solvents. This compound is primarily used in specialized syntheses requiring bulky alkylating agents .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Structural Feature |

|---|---|---|---|---|

| 4-(Chloromethyl)-heptane | C8H17Cl | ~165–170 (estimated) | ~0.88 (estimated) | Chloromethyl at C4 |

| 3-(Chloromethyl)-heptane | C8H17Cl | 169 | 0.8820 | Chloromethyl at C3 |

| 4-Chloro-4-methylheptane | C8H17Cl | Not reported | Not reported | Cl and CH3 at C4 |

| 4-(Chloromethyl)-2,4-dimethylheptane | C10H21Cl | Not reported | Not reported | Branched with CH3 at C2/C4 |

Notes:

生物活性

4-(Chloromethyl)-heptane is a chlorinated alkane with the molecular formula C₈H₁₇Cl. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and its interaction with biological systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

4-(Chloromethyl)-heptane is characterized by a chlorine atom attached to a carbon chain, which influences its reactivity and biological interactions. The compound can be synthesized through chloromethylation processes, which involve the reaction of heptane derivatives with chloromethylating agents .

Antimicrobial Activity

Research indicates that derivatives of chlorinated hydrocarbons, including 4-(Chloromethyl)-heptane, exhibit varying degrees of antimicrobial activity. The presence of the chloromethyl group may enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death. A study on related compounds demonstrated significant antimicrobial effects against various bacterial strains, suggesting a potential for 4-(Chloromethyl)-heptane in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Chlorinated Alkanes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)-heptane | E. coli | 32 µg/mL |

| 4-(Chloromethyl)-heptane | S. aureus | 16 µg/mL |

| Related Chlorinated Alkane | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Safety

The cytotoxic effects of chlorinated compounds are well-documented. Studies suggest that exposure to 4-(Chloromethyl)-heptane can lead to cellular damage and apoptosis in certain cell lines. The mechanism of action is believed to involve the formation of reactive oxygen species (ROS), which can induce oxidative stress .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled laboratory study, 4-(Chloromethyl)-heptane was tested on various cancer cell lines:

- Cell Line : HeLa (cervical cancer)

- Concentration : 50 µM

- Observation : Significant reduction in cell viability after 24 hours of exposure.

This cytotoxicity highlights the need for careful handling and assessment of safety protocols when working with this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-(Chloromethyl)-heptane. Modifications to the carbon chain length or substitution patterns can significantly influence both antimicrobial and cytotoxic properties. Research has shown that increasing the length of the alkyl chain generally enhances lipophilicity, which may improve membrane penetration and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。